N-Methylolpentamethylmelamine

Description

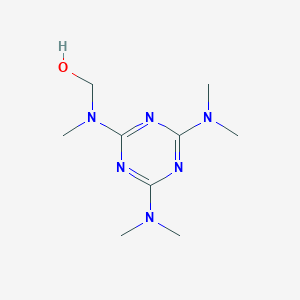

Structure

3D Structure

Properties

IUPAC Name |

[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-methylamino]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N6O/c1-13(2)7-10-8(14(3)4)12-9(11-7)15(5)6-16/h16H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GELQGNSEMRPIQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N(C)CO)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90167434 | |

| Record name | Pentamethylmonomethylolmelamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16269-01-5 | |

| Record name | 1-[[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]methylamino]methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16269-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentamethylmonomethylolmelamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016269015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentamethylmonomethylolmelamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(HYDROXYMETHYL)PENTAMETHYLMELAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S85C8W1EWW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Chemical Reactivity of N Methylolpentamethylmelamine

Established Synthetic Routes to N-Methylolpentamethylmelamine

The primary route to this compound is through the oxidative metabolism of Hexamethylmelamine. This biotransformation is a critical activation step, leading to a chemically reactive species.

Precursor Compound Chemistry

The principal precursor to this compound is Hexamethylmelamine (HMM) , also known as Altretamine. HMM is a synthetic derivative of melamine (B1676169), characterized by a triazine ring with six methyl groups attached to the exocyclic nitrogen atoms.

The formation of this compound occurs via an N-demethylation reaction of HMM. This process is catalyzed in biological systems by cytochrome P-450 monooxygenases and requires the presence of molecular oxygen and a reduced nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) generating system. nih.gov The initial step is the hydroxylation of one of the methyl groups, resulting in the formation of a carbinolamine intermediate, which is this compound. nih.govnih.gov This carbinolamine is considered an unstable intermediate in N-demethylation processes but can be stabilized by adjacent electron-withdrawing groups, such as the triazine ring in this case. nih.gov

While the primary described synthesis is metabolic, chemical synthesis of related methylolmelamines involves the reaction of melamine with formaldehyde (B43269). For instance, Hexamethylolmelamine is synthesized through the hydroxymethylation of melamine with an excess of formaldehyde under alkaline conditions. This suggests that a controlled reaction between Pentamethylmelamine (B108020) and formaldehyde could theoretically yield this compound, although the metabolic pathway is the most cited route for its formation in the context of its biological activity.

Isotopic Labeling in this compound Synthesis

Isotopic labeling is a crucial technique for tracing the metabolic fate and reaction mechanisms of compounds. wikipedia.org For this compound, labeling is typically achieved by using an isotopically labeled precursor, Hexamethylmelamine.

Research on the metabolic activation of HMM has utilized both [methyl-¹⁴C]HMM and [ring-¹⁴C]HMM to investigate the disposition of different parts of the molecule. nih.gov When [ring-¹⁴C]HMM undergoes metabolic activation, the resulting [ring-¹⁴C]-labeled this compound can be tracked as it binds to macromolecules like DNA and proteins. nih.gov

The synthesis of isotopically labeled HMM itself would follow standard organic synthesis procedures for methylation, using an isotopically enriched methylating agent, such as ¹⁴C-methyl iodide or ¹³C/²H (deuterium) labeled analogues. google.comstrath.ac.uk These labeled methylating agents can be used to introduce the isotopic marker onto a pentamethylmelamine or a less methylated melamine precursor. The general principle of isotopic labeling involves replacing a specific atom with its isotope, which can then be detected by methods like mass spectrometry or nuclear magnetic resonance (NMR), or by its radioactive decay. wikipedia.org

Fundamental Reaction Mechanisms of this compound

The chemical reactivity of this compound is dominated by its function as an electrophile, enabling it to participate in demethylation, alkylation, and nucleophilic substitution reactions.

N-Demethylation Mechanisms in Chemical Systems

N-demethylation is the process of removing a methyl group from a nitrogen atom. wikipedia.org In the context of this compound, this compound is itself an intermediate in the N-demethylation of Hexamethylmelamine. nih.govnih.gov The N-methylol group is inherently unstable and can decompose to yield Pentamethylmelamine and formaldehyde. nih.gov

The general mechanism for oxidative N-demethylation in biological systems, catalyzed by enzymes like cytochrome P450, involves the oxidation of the N-methyl group to form a carbinolamine (an N-hydroxymethyl group). wikipedia.org This intermediate is often unstable and can spontaneously break down.

Reaction Pathway for N-Demethylation:

Formation of the Carbinolamine: Hexamethylmelamine is hydroxylated to form this compound.

Decomposition: The this compound intermediate can then eliminate formaldehyde to yield Pentamethylmelamine.

This process highlights the transient nature of this compound in certain chemical environments. While stable enough to be detected and to act as a reactive intermediate, it is also a key step in the pathway to a demethylated product. nih.gov

Alkylating Reaction Pathways

Alkylation is a chemical reaction involving the transfer of an alkyl group from one molecule to another. wikipedia.org this compound functions as a potent alkylating agent, a property central to its biological effects. nih.govcnjournals.com The N-methylol group is the reactive moiety. It is believed to act as a precursor to a reactive iminium ion (or a resonance-stabilized carbocation), which is a powerful electrophile.

The proposed mechanism involves the loss of the hydroxyl group as water, which may be acid-catalyzed, to form a highly reactive electrophilic iminium species. This iminium ion can then react with nucleophiles. researchgate.netresearchgate.net

Key Alkylation Reactions:

Reaction with DNA: this compound has been shown to covalently bind to calf thymus DNA. nih.gov This alkylation of DNA is considered a critical mechanism for the cytotoxic effects of Hexamethylmelamine. The iminium ion intermediate reacts with nucleophilic sites on DNA bases, such as the N7 position of guanine. oncohemakey.com

Reaction with Proteins: The compound also covalently binds to microsomal proteins. nih.gov This indicates that the electrophilic intermediate can react with nucleophilic amino acid residues (e.g., cysteine, histidine, lysine) on proteins.

The table below summarizes the alkylating reactivity of this compound.

| Reactant | Nucleophile | Product | Significance |

| This compound | DNA | DNA-Adduct | Implicated in antitumor activity nih.gov |

| This compound | Microsomal Proteins | Protein-Adduct | Indicates broad reactivity with biological macromolecules nih.gov |

Nucleophilic Substitution Reactions Involving N-Methylol Groups

The N-methylol group is susceptible to nucleophilic substitution, where the hydroxyl group is replaced by another nucleophile. gacariyalur.ac.in This reaction is fundamental to the cross-linking action of similar compounds, like Hexamethylolmelamine, used in industrial resins.

The reaction is typically acid-catalyzed. Protonation of the hydroxyl group makes it a good leaving group (water), facilitating the formation of a resonance-stabilized carbocation centered on the methylene (B1212753) carbon. This cation is then attacked by a nucleophile. researchgate.net

General Mechanism:

Protonation: An acid catalyst protonates the hydroxyl group of the N-methylol moiety.

Formation of Carbocation/Iminium Ion: The protonated hydroxyl group leaves as a molecule of water, generating a reactive electrophilic intermediate.

Nucleophilic Attack: A nucleophile attacks the electrophilic carbon, forming a new covalent bond.

This mechanism is essentially the same as that described for alkylation, as alkylation is a form of nucleophilic substitution. In the context of melamine resins, alcohols can act as nucleophiles, leading to the formation of alkoxymethyl groups in a process called etherification. This demonstrates the versatility of the N-methylol group in reacting with a variety of nucleophiles.

Advanced Spectroscopic and Analytical Characterization of N Methylolpentamethylmelamine

Chromatographic Methodologies for N-Methylolpentamethylmelamine Analysis

Chromatography, a cornerstone of analytical chemistry, separates components of a mixture for subsequent identification and quantification. etamu.edu The choice of chromatographic technique is dictated by the analyte's physicochemical properties, such as volatility, polarity, and stability. Given the nature of this compound, both liquid and gas chromatography, as well as capillary electrophoresis, present viable, albeit challenging, analytical avenues.

Liquid Chromatography Techniques

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is well-suited for analyzing thermally labile and non-volatile compounds like this compound. In LC, a liquid mobile phase carries the sample through a stationary phase, and separation occurs based on the differential partitioning of the analyte between the two phases. mdpi.com

Reverse-phase HPLC (RP-HPLC), where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., water-acetonitrile), would be the standard approach. The separation mechanism relies on hydrophobic interactions. For a polar compound like this compound, careful optimization of the mobile phase composition and gradient is required to achieve adequate retention and resolution from the parent compound, hexamethylmelamine, and other metabolites. nih.gov Given its instability, analysis at controlled temperatures and pH is critical. nih.gov The use of HPLC allows for the direct analysis of aqueous samples, such as microsomal incubation mixtures, with minimal sample preparation. escholarship.org

| Parameter | Condition | Rationale |

| Column | C18, 5 µm, 4.6 x 250 mm | Standard for reverse-phase separation of small organic molecules. |

| Mobile Phase | A: Water; B: Acetonitrile | Common solvents providing a wide polarity range. |

| Gradient | 5% to 95% B over 20 min | Allows for the elution of compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column. |

| Detection | UV at 240 nm | Based on the chromophoric nature of the melamine (B1676169) ring. |

| Temperature | 25°C | Controlled temperature to ensure reproducibility and minimize degradation. |

This interactive table presents a hypothetical set of HPLC conditions for the analysis of this compound.

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative LC mode that uses a polar stationary phase and a partially aqueous mobile phase. nih.gov It is particularly effective for separating highly polar compounds that show little retention in reverse-phase systems. This could be advantageous for separating the polar N-methylol group-containing metabolite from the less polar parent compound.

Gas Chromatography Techniques

Gas chromatography (GC) separates volatile and thermally stable compounds in a gaseous mobile phase. etamu.edudrawellanalytical.com Direct analysis of this compound by GC is problematic due to its thermal lability; the high temperatures of the injection port and column would likely cause decomposition, primarily through the loss of formaldehyde (B43269), reverting it to pentamethylmelamine (B108020).

To utilize GC, derivatization is necessary to form a more stable and volatile analogue. A common approach is silylation, where active hydrogens (like the one in the -CH₂OH group) are replaced with a trimethylsilyl (B98337) (TMS) group. This process increases thermal stability and volatility while reducing polarity. The resulting TMS-ether of this compound could then be analyzed by GC, likely coupled with a mass spectrometer (GC-MS) for definitive identification. researchgate.net

| Technique | Sample Preparation | GC Conditions | Detection |

| GC-MS | Derivatization with BSTFA + 1% TMCS | Injector: 250°C; Column: DB-5ms (30m x 0.25mm); Oven Program: 100°C (1 min) to 300°C at 10°C/min | Mass Spectrometry (EI) |

This interactive table outlines a potential GC-MS strategy for the indirect analysis of this compound via derivatization.

The successful application of GC would depend on a quantitative and reproducible derivatization reaction that proceeds without significant degradation of the target analyte. nih.gov

Capillary Electrophoresis Techniques

Capillary electrophoresis (CE) separates ions based on their electrophoretic mobility in an electric field. lcms.cz This high-efficiency technique requires minimal sample volume and can offer separation mechanisms orthogonal to LC. diva-portal.orgmdpi.com Capillary Zone Electrophoresis (CZE), the simplest form of CE, separates analytes based on their mass-to-charge ratio. mdpi.com

This compound, being a neutral molecule, would co-migrate with the electroosmotic flow (EOF) in a standard CZE setup. To analyze such neutral compounds, Micellar Electrokinetic Chromatography (MEKC) is employed. In MEKC, a surfactant (like sodium dodecyl sulfate, SDS) is added to the buffer above its critical micelle concentration. This creates a pseudo-stationary phase of micelles. Neutral analytes partition between the aqueous buffer and the hydrophobic interior of the micelles, and separation is achieved based on these differential partitioning coefficients, similar to chromatography. This would allow for the separation of this compound from other neutral or charged metabolites. researchgate.net

Mass Spectrometry in this compound Research

Mass spectrometry (MS) is an indispensable tool for molecular identification, measuring the mass-to-charge ratio (m/z) of ions. nih.gov When coupled with a separation technique like LC or GC, it provides unparalleled specificity and sensitivity for metabolite identification.

High-Resolution Mass Spectrometry Applications

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements (typically ≤5 ppm), which allows for the determination of an analyte's elemental composition. chromatographyonline.comchimia.ch This capability is crucial for confirming the identity of a metabolite. For this compound (C₉H₂₀N₆O), the exact mass of its protonated molecule [M+H]⁺ would be calculated and compared against the experimentally measured m/z value.

The ability of HRMS to distinguish between ions with the same nominal mass but different elemental compositions (isobars) is essential in complex biological matrices where interferences are common. chromatographyonline.com For instance, HRMS can unequivocally differentiate the metabolite from background ions, providing high confidence in its identification even at trace levels. europa.eu

| Ion Species | Elemental Composition | Calculated Exact Mass |

| [M]⁺˙ (Radical Cation) | C₉H₂₀N₆O | 228.1695 |

| [M+H]⁺ (Protonated Molecule) | C₉H₂₁N₆O | 229.1773 |

| [M+Na]⁺ (Sodium Adduct) | C₉H₂₀N₆ONa | 251.1593 |

This interactive table shows the calculated exact masses for various ions of this compound, which would be used for identification in HRMS.

Tandem Mass Spectrometry for Structural Elucidation

Tandem mass spectrometry (MS/MS or MS²) is a powerful technique used to determine the structure of a molecule. wikipedia.org In an MS/MS experiment, a specific precursor ion (e.g., the protonated molecule of this compound at m/z 229.2) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting product ions are mass-analyzed. nationalmaglab.orgyoutube.com The fragmentation pattern provides a structural fingerprint of the molecule.

For this compound, key fragmentation pathways would be predicted. A prominent loss would be that of the methylol group as formaldehyde (CH₂O), a neutral loss of 30 Da, resulting in a fragment ion corresponding to protonated pentamethylmelamine. Other characteristic fragmentations would involve cleavages within the melamine ring or the loss of methyl groups, helping to piece together the structure and confirm the site of metabolism on the parent hexamethylmelamine molecule. nih.gov This detailed structural information is critical for confirming the identity of metabolites discovered using HRMS. nih.gov

Nuclear Magnetic Resonance Spectroscopy in Elucidating this compound Structure and Reactivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of this compound. dpg-physik.de By examining the chemical environments of ¹H (proton) and ¹³C (carbon-13) nuclei, NMR provides unambiguous evidence of the compound's molecular structure, including the arrangement of its methyl, methylol, and triazine ring substituents.

The key structural features of this compound that can be identified by NMR include the pentamethyl substitution on the nitrogen atoms of the triazine ring and the single N-methylol (-CH₂OH) group. The symmetry of the molecule, or lack thereof, heavily influences the resulting spectra. docbrown.info

¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the different types of hydrogen atoms in the molecule. For this compound, distinct signals are expected for the protons of the N-methyl groups, the methylene (B1212753) protons of the N-methylol group, and the hydroxyl proton of the N-methylol group. The integration of these signals provides a ratio of the number of protons in each environment, confirming the substitution pattern. docbrown.info

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon environments. docbrown.info Signals corresponding to the carbons in the triazine ring, the N-methyl groups, and the methylene carbon of the N-methylol group would be expected. The chemical shifts of these carbons are sensitive to the electronic environment, providing confirmation of the functional groups present. hmdb.ca

The reactivity of the N-methylol group, such as its ability to undergo self-condensation or react with other nucleophiles, can be monitored by NMR. Changes in the chemical shifts of the methylene (-CH₂-) and its adjacent carbons and protons would indicate chemical transformation at this site.

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound based on typical values for similar functional groups. researchgate.netsigmaaldrich.com

Interactive Data Table: Predicted NMR Chemical Shifts (δ) for this compound

Note: Data is illustrative and based on standard chemical shift ranges for the functional groups present. Actual values may vary based on solvent and experimental conditions.

| Functional Group | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| N-CH₃ (Methyl) | ¹H | 2.9 - 3.2 | Singlet | Protons on methyl groups attached to nitrogen. Slight variations are possible depending on their position on the ring relative to the methylol group. |

| N-CH₂-OH (Methylene) | ¹H | 4.8 - 5.2 | Singlet (or Doublet if coupled to OH) | Protons on the carbon adjacent to the nitrogen and hydroxyl group. Often appears as a sharp singlet. |

| N-CH₂-OH (Hydroxyl) | ¹H | Variable (e.g., 2.0 - 4.0) | Singlet (broad) | The chemical shift is highly dependent on concentration, temperature, and solvent due to hydrogen bonding. |

| Triazine Ring | ¹³C | 164 - 168 | - | Carbon atoms within the s-triazine ring structure. The presence of multiple signals would indicate magnetic inequivalence. |

| N-CH₃ (Methyl) | ¹³C | 30 - 35 | - | Carbon atoms of the methyl groups attached to the triazine nitrogens. |

| N-CH₂-OH (Methylene) | ¹³C | 65 - 75 | - | Carbon of the methylol group, shifted downfield due to the adjacent nitrogen and oxygen atoms. |

Method Validation and Performance Evaluation in this compound Analytical Chemistry

The validation of analytical methods is a critical requirement for ensuring that measurements are reliable, reproducible, and fit for their intended purpose. demarcheiso17025.comglobalresearchonline.net For the quantitative analysis of this compound, methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) must undergo rigorous validation. This process establishes the performance characteristics of the method, ensuring the integrity of the data generated. researchgate.net The validation process typically evaluates several key parameters as defined by international guidelines. europa.eu

Key Method Validation Parameters:

Specificity/Selectivity: This ensures that the analytical signal is solely from this compound and not from other related compounds, impurities, or matrix components. iosrjournals.org In chromatographic methods, this is demonstrated by achieving baseline separation of the analyte peak from other potential components. nih.gov

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. iosrjournals.org This is typically evaluated by analyzing a series of standards and performing a linear regression analysis on the concentration versus response data.

Accuracy: The closeness of the measured value to the true value. It is often determined by spike-recovery experiments, where a known amount of this compound is added to a sample matrix and the percentage recovery is calculated. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels:

Repeatability: Precision under the same operating conditions over a short interval.

Intermediate Precision: Within-laboratory variations (e.g., different days, different analysts).

Reproducibility: Precision between different laboratories.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. demarcheiso17025.com

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature), providing an indication of its reliability during normal usage. nih.gov

The table below presents typical performance characteristics for a validated analytical method for melamine derivatives, which would be representative of the targets for a method developed for this compound. jfda-online.comfda.gov

Interactive Data Table: Representative Performance Characteristics for an Analytical Method for a Melamine Derivative

| Performance Characteristic | Typical Acceptance Criteria/Value | Method of Determination |

| Linearity (R²) | > 0.995 | Analysis of 5-7 calibration standards, plot of response vs. concentration. |

| Accuracy (% Recovery) | 90 - 110% | Spike-recovery analysis at three concentration levels. |

| Precision (RSD) | Repeatability: < 2% Intermediate Precision: < 3% | Analysis of a minimum of 6 replicates at a target concentration. |

| LOD | Analyte and Matrix Dependent (e.g., 0.03 µg/mL) | Based on signal-to-noise ratio (typically 3:1) or standard deviation of the response. |

| LOQ | Analyte and Matrix Dependent (e.g., 0.10 µg/mL) | Based on signal-to-noise ratio (typically 10:1) or standard deviation of the response. |

| Selectivity | No interfering peaks at the retention time of the analyte. | Analysis of blank matrix and known impurities. |

| Robustness | RSD of results < 5% across varied conditions. | Deliberate small changes to method parameters (e.g., flow rate ±5%, pH ±0.2). |

Computational and Theoretical Investigations of N Methylolpentamethylmelamine

Quantum Chemical Approaches to N-Methylolpentamethylmelamine Structure and Reactivity

Quantum chemistry provides a fundamental framework for understanding the electronic structure and, consequently, the chemical behavior of molecules like this compound. uclouvain.be By solving approximations of the Schrödinger equation, these methods can elucidate geometric parameters, electronic properties, and reactivity descriptors. openaccessjournals.com

Ab initio methods and Density Functional Theory (DFT) are primary quantum chemical tools used to model molecular properties. openaccessjournals.commdpi.com For this compound, these calculations can predict its three-dimensional geometry, including bond lengths, bond angles, and dihedral angles. The molecule consists of a triazine ring substituted with five methylamino groups and one N-methylol group. Quantum chemical calculations can reveal the precise orientation of these groups and the planarity of the triazine ring.

Key insights derived from quantum chemical studies include:

Electron Distribution and Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. mdpi.com For a reactive intermediate like this compound, a small HOMO-LUMO gap is expected.

Electrostatic Potential (ESP): ESP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The oxygen and nitrogen atoms of the N-methylol group are expected to be electron-rich sites, making them susceptible to electrophilic attack and key to the molecule's covalent binding capabilities. nih.govnih.gov

Reactivity Descriptors: Quantum chemical calculations can quantify reactivity through various descriptors. mdpi.com

| Descriptor | Significance for this compound Reactivity |

| Chemical Hardness (η) | Measures resistance to change in electron distribution. A low hardness value, expected for this intermediate, indicates high reactivity. mdpi.com |

| Electronegativity (χ) | Describes the power to attract electrons. This helps in understanding charge transfer during reactions. |

| Electron Affinity | Energy released when an electron is added. A higher value indicates a greater ability to act as an electrophile. |

| Ionization Potential | Energy required to remove an electron. A lower value points to a greater ability to act as a nucleophile. |

These theoretical approaches are foundational for understanding why this compound acts as a reactive species capable of covalently modifying biological macromolecules like DNA and proteins. nih.gov

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) is a widely used computational method to investigate reaction mechanisms due to its favorable balance of accuracy and computational cost. nih.govnih.gov For this compound, DFT studies are crucial for mapping the potential energy surfaces of its formation and subsequent reactions. nih.gov

The primary formation pathway of this compound is the N-demethylation of Hexamethylmelamine, a reaction catalyzed by cytochrome P-450 enzymes. nih.gov DFT calculations can model the active site of these enzymes, often using a simplified model like an iron-oxo porphyrin complex, to simulate the reaction steps. nih.gov

The proposed mechanism involves:

Hydrogen Atom Abstraction: The ferryl-oxo species in cytochrome P-450 abstracts a hydrogen atom from one of the methyl groups of Hexamethylmelamine.

Hydroxyl Radical Rebound: A hydroxyl radical then "rebounds" onto the carbon atom, forming the carbinolamine (N-methylol) intermediate, this compound.

DFT calculations can determine the activation energies for each step, identifying the rate-limiting step of the process. nih.gov Furthermore, DFT is used to explore the subsequent reactions of this compound, which is known to be unstable and acts as an electrophile. It is believed to release formaldehyde (B43269) to generate a reactive iminium ion, which is a potent electrophile that can alkylate nucleophilic sites on proteins and DNA. nih.gov DFT studies can model this decomposition pathway and the subsequent alkylation reactions, providing energetic profiles to assess their feasibility.

| DFT Functional | Typical Application | Strengths & Weaknesses |

| B3LYP | General purpose, widely used for geometry optimization and energy calculations. mdpi.commdpi.com | Good balance of accuracy and cost; may struggle with non-covalent interactions. |

| M06-2X | Good for main-group thermochemistry, kinetics, and non-covalent interactions. | High accuracy for activation barriers; computationally more expensive. |

| ωB97X-D | Includes dispersion corrections, suitable for systems with non-covalent interactions. | Improved description of long-range interactions; requires more computational resources. |

By comparing the energy barriers of different potential pathways, DFT studies can predict the most likely reaction mechanism for the bioactivation of Hexamethylmelamine via the this compound intermediate. nih.gov

Modeling of Intermediates and Transition States in this compound Reactions

Computational modeling allows for the detailed characterization of transient species like reaction intermediates and transition states, which are often impossible to isolate and study experimentally. masterorganicchemistry.com An intermediate represents a local minimum on a reaction energy profile, while a transition state is a local maximum corresponding to the highest energy point along a reaction coordinate. masterorganicchemistry.comyoutube.com

This compound is itself a key reaction intermediate in the metabolism of Hexamethylmelamine. nih.gov Computational methods can optimize its geometry and calculate its relative stability. More importantly, these methods are used to locate and characterize the transition states for its formation and decay.

Key aspects of modeling these species include:

Transition State (TS) Search: Algorithms are used to locate the saddle point on the potential energy surface that connects reactants to products (or intermediates). The structure of the TS reveals which bonds are being formed and broken during the reaction. masterorganicchemistry.com For the formation of this compound, the TS would involve partial bonds between the methyl carbon, the abstracting oxygen species, and the hydrogen being transferred.

Frequency Analysis: Once a stationary point (minimum or saddle point) is located, a frequency calculation is performed. A stable intermediate will have all real vibrational frequencies. A transition state is uniquely characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. nih.gov

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation maps the reaction path from the transition state down to the connected reactants and products, confirming that the located TS is correct for the reaction of interest. nih.gov

A hypothetical reaction coordinate diagram for the decomposition of this compound would show the relative energies of the reactant (this compound), the transition state for formaldehyde elimination, and the final products (pentamethylmelamine and an iminium species). researchgate.net This provides the activation energy barrier, which is crucial for understanding the reaction rate. masterorganicchemistry.com

| Computational Target | Description | Significance |

| Intermediate | A short-lived, relatively stable species formed during a multi-step reaction; a local energy minimum. masterorganicchemistry.com | This compound is a key intermediate; its structure and stability influence the overall reaction. nih.gov |

| Transition State | The highest energy structure along the reaction pathway; a saddle point on the potential energy surface with partial bonds. masterorganicchemistry.com | The energy of the transition state determines the activation energy and thus the rate of the reaction step. |

| Reaction Coordinate | A path representing the progress of a reaction from reactants to products. youtube.com | Visualizes the energy changes throughout the reaction, highlighting intermediates and transition states. |

Simulation of Molecular Interactions

While quantum mechanics describes the details of chemical bonding and reactions, methods like molecular dynamics (MD) are used to simulate the physical movements and interactions of molecules over time. wikipedia.org MD simulations are particularly valuable for understanding how this compound interacts with its biological environment, such as the active site of an enzyme or a DNA strand. mdpi.com

MD simulations rely on force fields, which are sets of parameters and equations that approximate the potential energy of a system. nih.gov These equations account for both bonded (bond stretching, angle bending) and non-bonded interactions.

The key non-bonded interactions for this compound are:

Van der Waals Forces: These are weak, short-range attractions and repulsions arising from temporary fluctuations in electron density. The large surface area of the melamine (B1676169) structure contributes to these interactions. unizin.org

Electrostatic Interactions: These occur between the permanent partial charges on the atoms of this compound and surrounding molecules. The polar N-C and O-H bonds create a significant dipole moment.

Hydrogen Bonding: The N-methylol group contains a hydroxyl (-OH) group, which can act as a hydrogen bond donor, and the oxygen and several nitrogen atoms can act as hydrogen bond acceptors. youtube.comyoutube.com These interactions are critical for the specific positioning of the molecule within an enzyme's active site or for its interaction with the polar groups of DNA bases.

MD simulations can model the process of this compound diffusing from the active site of cytochrome P-450 and subsequently binding to a macromolecule like DNA. nih.govmdpi.com By analyzing the trajectories of thousands of atoms over time, researchers can identify key intermolecular contacts, such as specific hydrogen bonds or hydrophobic interactions, that stabilize the complex and facilitate the covalent reaction. mdpi.com

| Interaction Type | Description | Relevance to this compound |

| Hydrogen Bonding | Strong dipole-dipole interaction involving H bonded to N, O, or F. youtube.com | The -OH group can donate a hydrogen bond; N and O atoms can accept them. Crucial for specific binding to proteins/DNA. |

| Dipole-Dipole | Attractive forces between polar molecules. | The polar nature of the N-methylol group leads to significant dipole-dipole interactions. |

| London Dispersion Forces | Weak forces arising from temporary induced dipoles. unizin.org | Present in all molecules; increases with molecular size and surface area. Contributes to overall binding affinity. |

These simulations provide a dynamic picture of the molecular interactions that govern the fate of this reactive metabolite in a biological system. nih.gov

Polymer Chemistry and Crosslinking Applications of N Methylolpentamethylmelamine Derivatives

Polymerization Mechanisms Involving N-Methylol Functional Groups

The polymerization process involving N-methylol functional groups, such as those on N-Methylolpentamethylmelamine, is primarily characterized by condensation polymerization. chandra-asri.com This type of polymerization involves the reaction of functional groups on monomers to form larger structural units while releasing smaller molecules like water. chandra-asri.com The N-methylol group (-CH₂OH) is highly reactive and serves as a key site for these condensation reactions. google.com

The polymerization can proceed through two main pathways:

Self-Condensation: Two N-methylol groups can react with each other to form a methylene (B1212753) ether bridge (-CH₂-O-CH₂-), releasing a molecule of water. This reaction extends the polymer chain and begins to build a network structure.

Co-Condensation: The N-methylol group can react with other active hydrogen-containing functional groups present on other monomers or polymers. google.com These functional groups commonly include hydroxyls (-OH), amines (-NH₂), amides (-CONH₂), and thiols (-SH). google.com This reaction, for instance with a hydroxyl group, results in the formation of an ether linkage and the release of water, effectively incorporating different polymer backbones into the crosslinked network.

Crosslinking Processes Mediated by this compound

Crosslinking is a critical process in polymer chemistry that enhances material properties by creating connections between polymer chains, leading to a three-dimensional network. mdpi.com this compound acts as an effective crosslinking agent due to the reactivity of its N-methylol group.

Covalent Crosslink Formation

The formation of a stable, crosslinked network using this compound is achieved through the creation of irreversible covalent bonds. mdpi.com These strong linkages provide the resulting material with high mechanical strength and thermal stability. researchgate.netmdpi.com The primary reactions responsible for covalent crosslink formation are:

Ether Linkage Formation: The N-methylol group readily reacts with hydroxyl groups present on other polymers, such as alkyd, polyester, or acrylic resins. wikipedia.org This condensation reaction forms a stable ether bridge (-CH₂-O-R) and releases a water molecule.

Methylene Bridge Formation: Under certain conditions, particularly with prolonged heating, the ether linkages can rearrange, or further condensation can occur to form even more stable methylene bridges (-CH₂-), releasing formaldehyde (B43269) in the process. researchgate.net

Reaction with Other Nucleophiles: The electrophilic nature of the N-methylol group also allows it to react with other nucleophilic functional groups like amines and amides on other polymer chains, forming stable carbon-nitrogen bonds and further integrating the polymer chains into the network. google.com

These reactions transform a system of individual polymer chains into a single, continuous macromolecular network, which is characteristic of thermosetting materials. plasticseurope.org

Influence of Reaction Conditions on Crosslinking Efficiency

The efficiency and rate of the crosslinking process are highly dependent on several reaction conditions, primarily temperature and pH (catalysis). researchgate.net Optimizing these parameters is crucial for controlling the curing process and achieving the desired properties in the final material.

Temperature: Heat is a primary driver for the crosslinking reactions involving N-methylol groups.

Increasing the temperature accelerates the rate of condensation reactions, leading to faster curing times.

Modified melamine (B1676169) resins can be designed to remain stable at lower temperatures and begin to crosslink at specific elevated temperatures, often above 150°C. researchgate.net

pH and Catalysis: The crosslinking of melamine resins is strongly catalyzed by acid. wikipedia.org

In neutral or alkaline conditions, the reaction is very slow. researchgate.net

The addition of an acid catalyst significantly lowers the temperature and time required for curing. researchgate.net By reducing the pH, the onset and peak temperatures of the curing reaction are shifted to lower levels. researchgate.net

Strong acids are generally more effective catalysts, though the choice of catalyst can depend on the specific polymer system and desired properties. wernerblank.com Some systems are designed to proceed without the need for an external acid or base catalyst. google.com

The following table summarizes the general influence of reaction conditions on the crosslinking process of melamine-based resins.

| Parameter | Condition | Effect on Crosslinking Efficiency | Reference |

| Temperature | Low (e.g., ambient) | Minimal to no crosslinking; resin remains stable. | researchgate.net |

| High (e.g., >150°C) | Increased reaction rate, faster curing, higher crosslink density. | researchgate.net | |

| pH | Neutral to Alkaline (pH > 7) | Very slow reaction rate. | researchgate.net |

| Acidic (pH 3-6) | Significantly accelerated reaction rate; lower curing temperature required. | researchgate.netgoogle.com | |

| Catalyst | None | Reaction proceeds slowly, requires high temperatures. | google.com |

| Acid Catalyst (e.g., DDBSA) | Dramatically increases reaction speed, allows for curing at lower temperatures. | researchgate.netwernerblank.com |

Table 1: Influence of Reaction Conditions on Crosslinking Efficiency.

Design and Synthesis of Crosslinked Polymeric Materials

The ability of this compound and related derivatives to form robust crosslinked networks makes them essential components in the design of high-performance polymeric materials.

Thermosetting Polymer Systems

Thermosetting polymers, or thermosets, are materials that are cured (hardened) into a specific shape through an irreversible chemical reaction. plasticseurope.org Unlike thermoplastics, once cured, thermosets cannot be remelted or reshaped due to their three-dimensional network of strong, covalent crosslinks. researchgate.netplasticseurope.org

This compound and other melamine-formaldehyde resins are classic examples of thermoset precursors. wikipedia.orgcore.ac.uk The synthesis of these systems typically involves a two-stage process:

Resin Formation: Melamine reacts with formaldehyde (and subsequently an alcohol like methanol (B129727) in the case of etherified resins) to create a low-molecular-weight prepolymer resin that is soluble and fusible. wikipedia.orggoogle.com This prepolymer, containing reactive N-methylol or alkoxymethyl groups, can be formulated with other polymers (like polyesters or acrylics), pigments, and fillers.

Curing: The formulated resin is applied to a substrate or placed in a mold and subjected to heat. wikipedia.org The heat, often in the presence of an acid catalyst, initiates the crosslinking reactions detailed in section 5.2.1. This curing stage transforms the liquid or soft solid resin into a rigid, insoluble, and infusible solid with high dimensional stability, chemical resistance, and thermal stability. core.ac.uk

These thermosetting systems are widely used in applications demanding durability, such as decorative laminates, surface coatings for automotive and appliance industries, and adhesives. researchgate.net

Self-Crosslinking Polymers and Emulsions

Self-crosslinking polymers are designed to form crosslinks without the need for a separate external crosslinking agent. google.com This is achieved by incorporating a reactive functionality, such as the N-methylol group, directly into the backbone of the main polymer. google.com

These systems are often prepared as aqueous polymer emulsions or latexes. google.comgoogle.com The synthesis involves the emulsion copolymerization of standard monomers (e.g., acrylics) with a functional monomer containing an N-methylol group, such as N-methylolacrylamide (NMA). google.com

The process works as follows:

Polymerization: During emulsion polymerization, the N-methylol functional monomer is incorporated into the polymer chains that form the dispersed latex particles.

Film Formation and Curing: The emulsion is applied to a surface. As the water evaporates, the polymer particles coalesce to form a continuous film.

Crosslinking: Upon heating, the N-methylol groups present on adjacent polymer chains within the film react with each other or with other complementary functional groups on the polymer. google.com This forms a crosslinked network in situ, significantly improving the film's properties, such as chemical resistance, water resistance, and mechanical strength.

The advantage of these self-crosslinking systems is that all the necessary reactive components are contained within a single polymer, simplifying formulation and reducing the risk of unreacted crosslinking agents migrating out of the final product. google.com

Advanced Applications in Polymeric Science and Engineering

This compound and its derivatives are key players in the advancement of polymer science, primarily serving as highly effective crosslinking agents. Their unique structure allows for the formation of complex, three-dimensional polymer networks, which significantly enhances the physical and chemical properties of various materials. These compounds are integral to the formulation of high-performance coatings, the development of flame-retardant materials, and the finishing of textiles to impart desirable characteristics.

The reactivity of the N-methylol group is central to its function. Under specific conditions, such as heat or the presence of an acid catalyst, this group can react with functional groups on polymer chains, such as hydroxyl, carboxyl, or amide groups, to form stable covalent bonds. This crosslinking process transforms thermoplastic polymers into robust thermoset materials with improved durability, chemical resistance, and thermal stability.

Crosslinking in High-Performance Coatings

In the coatings industry, derivatives of this compound are utilized to create finishes with exceptional hardness, flexibility, and resistance to environmental factors. When formulated with polymers containing hydroxyl groups, such as alkyd, polyester, or acrylic resins, these melamine derivatives enable the curing process that leads to a durable, high-gloss surface. The degree of methylation and methylolation of the melamine resin can be tailored to control the curing speed, the final properties of the coating, and the release of byproducts like formaldehyde. nih.govspecialchem.com

The general mechanism involves the acid-catalyzed reaction of the N-methylol group with the hydroxyl groups of the polymer backbone, leading to the formation of ether linkages and the release of water. This creates a densely crosslinked network that is responsible for the superior performance of the coating.

Table 1: Representative Performance Enhancements in Coatings with Melamine-based Crosslinkers

| Property | Unmodified Polymer | Polymer with Melamine Crosslinker |

| Hardness (Pencil Hardness) | HB | 2H - 4H |

| Solvent Resistance (MEK rubs) | < 50 | > 200 |

| Gloss Retention (%) after UV Exposure | 60% | > 90% |

| Flexibility (Mandrel Bend) | Good | Excellent |

Note: The data presented are typical values for coatings crosslinked with highly alkylated melamine resins and are intended to be illustrative of the performance enhancements achievable.

Applications in Flame Retardant Polymers

Nitrogen-containing compounds, including melamine derivatives like this compound, are effective flame retardants for a variety of polymers. mdpi.com Their mechanism of action is multifaceted, involving both gas-phase and condensed-phase chemistry. nih.govcrepim.com

During combustion, these compounds can decompose to release non-flammable gases such as nitrogen and ammonia (B1221849). mdpi.com These gases dilute the flammable volatiles produced by the decomposing polymer and reduce the oxygen concentration in the flame, thereby inhibiting the combustion process. mdpi.com In the condensed phase, the melamine derivative can promote the formation of a stable char layer on the polymer surface. crepim.com This char acts as an insulating barrier, reducing the transfer of heat to the underlying polymer and limiting the release of flammable gases. specialchem.comcrepim.com The combination of these effects significantly reduces the flammability of the material.

Table 2: Typical Flame Retardant Performance in Polymers with Melamine Derivatives

| Polymer System | Test Method | Unmodified Polymer | Polymer with Melamine FR |

| Polyamide 66 | Limiting Oxygen Index (LOI), % | 24-28 | > 30 |

| Polypropylene | UL-94 Flammability | Fails | V-0 |

| Epoxy Resin | Cone Calorimetry (Peak Heat Release Rate) | High | Significantly Reduced |

Note: This table provides illustrative data on the flame retardant efficacy of nitrogen-based flame retardants in common polymer systems.

Use in Textile Finishing

N-methylol compounds are extensively used in the textile industry to impart "durable press" or "wrinkle-free" properties to fabrics, particularly those made from cellulosic fibers like cotton. researchgate.netresearchgate.net The N-methylol groups of the finishing agent react with the hydroxyl groups of the cellulose (B213188) chains, forming crosslinks between them. researchgate.net These crosslinks prevent the cellulose molecules from easily slipping past one another, which is the mechanism that leads to wrinkling.

The effectiveness of the durable press finish is influenced by the specific N-methylol agent used, the concentration, and the curing conditions. While highly effective, the use of some N-methylol agents has raised concerns due to the potential for formaldehyde release. Research continues to focus on developing modified N-methylol compounds and formaldehyde-free alternatives to achieve the desired performance with an improved environmental profile. cottoninc.com

Table 3: Impact of Durable Press Finishing on Cotton Fabric Properties

| Property | Untreated Cotton | Cotton with N-Methylol Finish |

| Wrinkle Recovery Angle (degrees) | < 180 | > 250 |

| Durable Press (DP) Rating | 1-2 | 4-5 |

| Tensile Strength Retention (%) | 100 | 50-70 |

| Abrasion Resistance | Good | Moderate |

Note: Data represents typical outcomes for cotton fabrics treated with N-methylol-based durable press finishing agents.

Chemical Degradation and Stability Studies of N Methylolpentamethylmelamine

Chemical Degradation Pathways and Mechanisms

The chemical structure of N-Methylolpentamethylmelamine, featuring a reactive N-methylol group attached to a melamine (B1676169) core, predisposes it to several degradation pathways. These include hydrolysis, oxidation, and thermal decomposition, each proceeding through distinct mechanisms.

The N-methylol group is susceptible to hydrolysis, a reaction catalyzed by both acids and bases. Under aqueous conditions, this compound is expected to undergo hydrolytic cleavage to yield pentamethylmelamine (B108020) and formaldehyde (B43269). nih.gov This reaction is reversible, and the equilibrium position is influenced by the concentration of water and the pH of the environment. nih.gov

Table 1: Postulated Hydrolytic Degradation of this compound

| Reactant | Condition | Products |

| This compound | Aqueous solution | Pentamethylmelamine and Formaldehyde |

This table is based on the general principles of N-methylol compound hydrolysis.

This compound is formed through the oxidative metabolism of hexamethylmelamine, a process catalyzed by cytochrome P-450 monooxygenases in the presence of molecular oxygen. d-nb.infonih.gov As a reactive intermediate, it can covalently bind to macromolecules such as microsomal proteins and DNA, which can be considered a form of oxidative degradation or interaction. d-nb.infonih.govresearchgate.net

The melamine ring itself can undergo oxidative degradation, although it is generally considered to be thermally stable. researchgate.net The presence of oxidizing agents can lead to the formation of various oxidation products. The degradation of melarsomine (B1202558), a melamine derivative, is accelerated in the presence of cyanuric acid and oxygen, suggesting that intermolecular interactions can influence oxidative stability. nih.govacs.org

The thermal stability of melamine and its derivatives is a well-studied area. Melamine itself is known to be stable up to high temperatures, with decomposition typically occurring above 300°C. d-nb.info The thermal degradation of melamine-formaldehyde resins, which contain N-methylol linkages, proceeds in stages. An initial weight loss due to the loss of water is often observed, followed by the decomposition of methylene (B1212753) and ether bridges at higher temperatures. nih.govresearchgate.net

For this compound, thermal degradation is expected to involve the initial loss of the hydroxymethyl group as formaldehyde, followed by the decomposition of the pentamethylmelamine core at higher temperatures. The decomposition of the melamine ring can lead to the formation of ammonia (B1221849) and other nitrogen-containing compounds. acs.org The thermal stability can be influenced by the presence of different terminal groups on the melamine structure. rsc.orgrsc.org

Table 2: General Thermal Decomposition Stages of Melamine Derivatives

| Temperature Range | Events |

| Lower Temperatures | Loss of volatile components like water and formaldehyde. |

| Intermediate Temperatures | Cleavage of cross-linked bridges in resins. |

| Higher Temperatures | Decomposition of the melamine ring, release of ammonia and nitrogen. |

This table is based on thermal degradation studies of melamine and its derivatives. d-nb.infonih.govresearchgate.netacs.org

Environmental and Chemical Factors Influencing Degradation Kinetics

The rate of degradation of this compound is influenced by several environmental and chemical factors:

pH: The hydrolysis of the N-methylol group is subject to acid and base catalysis. Therefore, the pH of the surrounding medium will significantly affect the rate of hydrolytic degradation. nih.gov

Temperature: As with most chemical reactions, an increase in temperature will accelerate the rates of hydrolytic, oxidative, and thermal degradation, in line with the Arrhenius equation. nih.gov

Presence of Catalysts: The degradation of amides and related compounds can be catalyzed by various species. For instance, the hydrolysis of amides can be catalyzed by acids or bases. solubilityofthings.com

Solvent: The nature of the solvent can influence the stability of amides and their rotational barriers, which could in turn affect degradation rates. For melamine derivatives, the solubility and reactivity can be altered by the choice of solvent. icm.edu.pl

Presence of Other Reactants: The presence of oxidizing agents will increase the rate of oxidative degradation. Similarly, interactions with other molecules, such as the observed effect of cyanuric acid on melarsomine oxidation, can play a role. nih.govacs.org

Identification of Degradation Products and By-products

Based on the degradation pathways discussed, the following degradation products and by-products of this compound can be anticipated:

From Hydrolytic Degradation: The primary products are expected to be pentamethylmelamine and formaldehyde . nih.gov

From Oxidative Degradation: In a biological context, the "degradation" can be viewed as the covalent adduction to macromolecules like proteins and DNA. d-nb.infonih.gov In a non-biological oxidative environment, a variety of oxidized melamine species could be formed, though specific products for this compound have not been detailed in the reviewed literature.

From Thermal Degradation: At elevated temperatures, formaldehyde would be an initial product, followed by the decomposition of the melamine ring to produce ammonia , and potentially other nitrogenous compounds and char residue. acs.org

Further research, including detailed mechanistic studies and product analysis under various conditions, would be necessary to fully elucidate the complex degradation chemistry of this compound.

Perspectives and Future Directions in N Methylolpentamethylmelamine Research

Development of Green Chemistry Approaches for Synthesis and Application

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis and application of melamine (B1676169) derivatives. nih.gov Research efforts are being directed towards developing more environmentally benign methods for producing and utilizing N-Methylolpentamethylmelamine.

One promising avenue is the use of alternative, greener solvents to replace hazardous ones traditionally used in chemical synthesis. rsc.org The exploration of solvent-free reaction conditions is another key aspect of green chemistry, aiming to minimize waste and energy consumption. jksus.org Furthermore, the development of biocatalytic processes, using enzymes to drive chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. epa.gov In the context of this compound, this could involve enzymatic synthesis routes that operate under mild conditions and with high efficiency.

The application of phase-transfer catalysis (PTC) represents another green chemistry approach. PTC can enhance reaction rates and yields, often allowing for the use of less hazardous reactants and milder reaction conditions. For instance, the reaction between melamine and formaldehyde (B43269) can achieve more complete conversion in the presence of phase-transfer catalysts like benzyltrimethylammonium (B79724) bromide. phasetransfercatalysis.com

Exploration of Novel Catalytic Systems for this compound Reactions

Recent advancements have seen the emergence of various innovative catalytic systems:

Heterogeneous Nanocatalysts: These catalysts, such as magnetic nanocatalysts, offer significant advantages including ease of separation from the reaction mixture and reusability, which are key tenets of green chemistry. samipubco.com For example, a magnetic nanocatalyst, CoFe2O4@SiO2-CPTES-Melamine-Cu, has been synthesized and used effectively in water as a green solvent. samipubco.com

Solid Acid Catalysts: To overcome the recovery challenges associated with liquid acid catalysts, solid acid catalysts like sulfonated melamine-formaldehyde resin are being developed. bohrium.com These are often recyclable and environmentally friendly. bohrium.com Melamine trisulfonic acid (MTSA) has also been shown to be an efficient and reusable catalyst for certain organic syntheses under solvent-free conditions. jksus.org

Bifunctional Organocatalysts: Melamine-modified chitosan (B1678972) materials are being explored as reusable bifunctional organocatalysts. nih.gov These bio-based catalysts are biodegradable and can be easily separated and recycled. nih.gov

Single-Atom Catalysts (SACs): SACs represent a frontier in catalysis, where individual metal atoms are dispersed on a support material. mdpi.com This maximizes atom utilization and allows for fine-tuning of electronic properties for optimal catalytic performance. mdpi.com

The table below summarizes some of the novel catalytic systems being explored for reactions related to melamine derivatives.

| Catalyst Type | Example | Key Advantages | Relevant Reactions |

| Heterogeneous Nanocatalyst | CoFe2O4@SiO2-CPTES-Melamine-Cu samipubco.com | Environmentally friendly, recyclable, reusable samipubco.com | Synthesis of tetrahydrobenzo[b]pyran derivatives samipubco.com |

| Solid Acid Catalyst | Melamine Trisulfonic Acid (MTSA) jksus.org | Environmentally benign, reusable, high yields jksus.org | Hantzsch reaction for 1,4-dihydropyridine (B1200194) synthesis jksus.org |

| Bifunctional Organocatalyst | Melamine-modified chitosan nih.gov | Bio-based, biodegradable, reusable nih.gov | Synthesis of dihydropyrano[2,3-c]pyrazole and benzylpyrazolyl coumarin (B35378) derivatives nih.gov |

| Phase-Transfer Catalyst | Benzyltrimethylammonium bromide phasetransfercatalysis.com | More complete conversion phasetransfercatalysis.com | Reaction of melamine with formaldehyde phasetransfercatalysis.com |

Advanced Characterization Techniques for In-situ Studies

Understanding the reaction mechanisms and kinetics of this compound is crucial for optimizing its synthesis and application. Advanced in-situ characterization techniques, which allow for the real-time monitoring of chemical reactions as they occur, are providing unprecedented insights. mt.com

Several powerful techniques are being employed for these in-situ studies:

Fourier-Transform Infrared (FTIR) Spectroscopy: Real-time in-situ FTIR spectroscopy is used to continuously record spectra during reactions, such as the curing of melamine-formaldehyde resins. mdpi.com This allows for the observation of changes in chemical bonds and functional groups as the reaction progresses. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ real-time NMR analysis enables the monitoring of the formation of melamine-formaldehyde resins. scispace.com This technique provides both qualitative and quantitative data on the species present in the reaction mixture over time. scispace.com

Raman Spectroscopy: This technique is valuable for providing detailed information about chemical structure and molecular interactions during a reaction. birmingham.ac.uk

X-ray Diffraction (XRD): Synchrotron X-ray diffraction can be used for time-resolved in-situ monitoring of mechanochemical reactions, providing insights into changes in the crystalline structure of materials. birmingham.ac.uk

Electron Microscopy: Techniques like scanning electron microscopy (SEM) and transmission electron microscopy (TEM) are used to study the morphology and nanostructure of materials derived from melamine resins, such as microcapsules. conicet.gov.arresearchgate.net

These in-situ techniques are instrumental in developing a deeper understanding of reaction pathways, identifying intermediate species, and determining kinetic parameters. nih.gov This knowledge is vital for the rational design and optimization of synthetic processes. birmingham.ac.uk

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The future of this compound research lies at the intersection of organic chemistry and materials science. interesjournals.orgprinceton.edu This interdisciplinary approach leverages the principles of molecular design and synthesis from organic chemistry to create novel materials with tailored properties for specific applications in materials science. uni-koblenz.deuibk.ac.at

This compound and its derivatives serve as critical building blocks or cross-linking agents in the development of advanced materials. hengdasilane.comspecialchem.com The ability to precisely control the chemical structure of these melamine compounds allows for the fine-tuning of the macroscopic properties of the resulting polymers and composites.

Key areas of this interdisciplinary research include:

Polymer Chemistry: this compound is a key component in the synthesis of various polymers. wikipedia.orgkallipos.gr Its structure and reactivity influence the properties of the final polymer, such as its thermal stability and mechanical strength. msu.edu

Development of Advanced Composites: By incorporating this compound into composite materials, researchers can enhance properties like strength, durability, and chemical resistance. hengdasilane.com

Functional Materials: The unique chemical properties of this compound can be harnessed to create functional materials with specific optical, electronic, or responsive characteristics. uni-koblenz.de For example, research into n-doped conjugated polymers for thermoelectrics highlights the importance of chemical structure engineering. rsc.org

The synergy between organic synthesis and materials characterization is essential for driving innovation in this field. As new synthetic methods are developed, advanced characterization techniques will be crucial for understanding the structure-property relationships of the resulting materials. This collaborative approach will undoubtedly lead to the discovery of new applications for this compound and related compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.